molecular formula C10H9Br B15069061 1-Bromo-2-(but-3-yn-1-yl)benzene

1-Bromo-2-(but-3-yn-1-yl)benzene

Cat. No.: B15069061
M. Wt: 209.08 g/mol
InChI Key: FHUCUZDWVZKJKI-UHFFFAOYSA-N
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Description

1-Bromo-2-(but-3-yn-1-yl)benzene is an organic compound with the molecular formula C10H9Br. It consists of a benzene ring substituted with a bromine atom and a but-3-yn-1-yl group. This compound is of interest in organic synthesis and various research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(but-3-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(but-3-yn-1-yl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(but-3-yn-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of benzyl alcohols or ketones.

    Reduction: Formation of alkanes or alkenes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(but-3-yn-1-yl)benzene involves its reactivity towards various chemical reagents. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . The but-3-yn-1-yl group provides a site for further functionalization, allowing the compound to participate in diverse chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(but-3-yn-1-yl)benzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and an alkyne group allows for versatile functionalization and the synthesis of a wide range of derivatives.

Properties

IUPAC Name

1-bromo-2-but-3-ynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br/c1-2-3-6-9-7-4-5-8-10(9)11/h1,4-5,7-8H,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUCUZDWVZKJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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